11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a sophisticated molecule featuring a complex structure with multiple aromatic rings and a diazepine core. This compound is of significant interest in various scientific fields due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic synthesis:
Starting Materials: : Common starting materials include benzyl alcohol and aromatic aldehydes.
Initial Reactions: : Benzylation of the starting phenolic compounds to introduce the benzyloxy group.
Cyclization: : Formation of the hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one framework via a series of condensation and cyclization reactions.
Final Steps: : Purification through recrystallization or chromatography.
Industrial Production Methods
Large-scale production may involve similar synthetic steps with optimization for yield and cost-efficiency. Industrial processes often include:
Catalysts: : Use of catalysts to increase reaction rates.
Solvent Systems: : Efficient solvent systems to manage solubility and reaction conditions.
Purification Techniques: : Advanced purification methods like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation at specific positions on the aromatic rings or the benzyloxy group, leading to quinones or other oxidized derivatives.
Reduction: : Reduction reactions typically involve hydrogenation of the aromatic rings or reduction of any present nitro groups.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions, altering the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Hydrogen gas (H₂) in the presence of palladium or platinum catalysts.
Substitution: : Halogens (Br₂, Cl₂) and various nucleophiles (amines, thiols).
Major Products
Depending on the reaction type, major products can range from simple derivatives like hydroxylated or aminated compounds to more complex, multi-functionalized molecules.
Wissenschaftliche Forschungsanwendungen
The compound has a wide array of applications in various scientific disciplines:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, enzymes, or cell receptors.
Medicine: : Potential therapeutic applications, particularly in targeting neurological pathways or as an antipsychotic agent.
Industry: : Utilized in the manufacture of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects typically involves:
Binding: : Interactions with specific molecular targets such as GABA receptors or serotonin receptors.
Pathways: : Modulation of neurotransmitter pathways, leading to alterations in neuronal signaling.
Vergleich Mit ähnlichen Verbindungen
Compared to other benzodiazepine analogs, 11-[3-(benzyloxy)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exhibits unique structural characteristics:
Uniqueness: : The presence of both benzyloxy and phenyl groups on the hexahydro-diazepine framework is rare.
Similar Compounds: : Examples include diazepam, clonazepam, and lorazepam, which differ mainly in their substituent groups and ring structure modifications.
Eigenschaften
IUPAC Name |
9-phenyl-6-(3-phenylmethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28N2O2/c35-30-20-25(23-12-5-2-6-13-23)19-29-31(30)32(34-28-17-8-7-16-27(28)33-29)24-14-9-15-26(18-24)36-21-22-10-3-1-4-11-22/h1-18,25,32-34H,19-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRGBZHBFSLLLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC(=CC=C4)OCC5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.